molecular formula C23H26F3N3O4 B12772116 Delamanid metabolite M1 CAS No. 1202875-92-0

Delamanid metabolite M1

Cat. No.: B12772116
CAS No.: 1202875-92-0
M. Wt: 465.5 g/mol
InChI Key: YDAIKJSLITWSBP-JOCHJYFZSA-N
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Description

Delamanid metabolite M1 is a significant metabolite of Delamanid, a novel anti-tuberculosis drug. Delamanid is primarily used to treat multidrug-resistant tuberculosis. The metabolite M1 is formed by the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of Delamanid in plasma albumin . This metabolite plays a crucial role in the pharmacokinetics and metabolism of Delamanid, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Delamanid metabolite M1 involves the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of Delamanid. This reaction occurs in the presence of plasma albumin at physiological conditions (37°C and pH 7.4) . The reaction is catalyzed by albumin, which acts as a biocatalyst.

Industrial Production Methods: Industrial production of this compound is not typically performed separately, as it is a metabolite formed in vivo. the synthesis of Delamanid itself involves complex organic synthesis techniques, including the formation of the imidazooxazole ring and subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions: Delamanid metabolite M1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include molecular oxygen and enzymes like CYP3A4.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Delamanid metabolite M1 has several scientific research applications:

Properties

CAS No.

1202875-92-0

Molecular Formula

C23H26F3N3O4

Molecular Weight

465.5 g/mol

IUPAC Name

(5R)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-4H-1,3-oxazol-2-amine

InChI

InChI=1S/C23H26F3N3O4/c1-22(14-28-21(27)33-22)15-30-17-4-2-16(3-5-17)29-12-10-19(11-13-29)31-18-6-8-20(9-7-18)32-23(24,25)26/h2-9,19H,10-15H2,1H3,(H2,27,28)/t22-/m1/s1

InChI Key

YDAIKJSLITWSBP-JOCHJYFZSA-N

Isomeric SMILES

C[C@@]1(CN=C(O1)N)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F

Canonical SMILES

CC1(CN=C(O1)N)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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